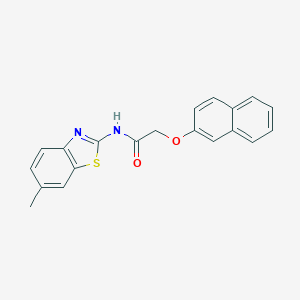![molecular formula C18H14ClN3O3 B291978 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291978.png)
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-154,526 and belongs to the class of diazepine derivatives. The purpose of
作用机制
CP-154,526 acts as a selective antagonist of the CRF type 1 receptor (CRF1R), which is primarily expressed in the brain and plays a key role in stress response and regulation of the HPA axis. By blocking the activity of CRF1R, CP-154,526 reduces the release of stress hormones such as cortisol, which are associated with anxiety and depressive disorders. Additionally, CP-154,526 has been shown to modulate the activity of the amygdala, a brain region that plays a key role in emotional processing and regulation.
Biochemical and Physiological Effects
CP-154,526 has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH), which are associated with stress-related disorders. Additionally, CP-154,526 has been shown to modulate the activity of the amygdala, which is involved in emotional processing and regulation.
实验室实验的优点和局限性
CP-154,526 has several advantages for lab experiments, including its high purity and specificity for the CRF1R. However, it also has some limitations, including its relatively low solubility in water and its potential for off-target effects on other receptors.
未来方向
There are several future directions for research on CP-154,526. One direction is to further investigate its potential therapeutic applications in anxiety, depression, PTSD, and addiction. Another direction is to explore its potential as a tool for studying the CRF system and its role in stress-related disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of CP-154,526.
合成方法
The synthesis of CP-154,526 involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylpyrrole in the presence of triethylamine to form the intermediate. The intermediate is then reacted with 3-aminophenol to yield the final product, CP-154,526. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
CP-154,526 has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, psychiatry, and endocrinology. It has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depressive disorders. Additionally, CP-154,526 has been shown to modulate the activity of the corticotropin-releasing factor (CRF) system, which plays a key role in stress response and regulation of the hypothalamic-pituitary-adrenal (HPA) axis. This makes CP-154,526 a potential candidate for the treatment of stress-related disorders such as post-traumatic stress disorder (PTSD) and addiction.
属性
分子式 |
C18H14ClN3O3 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
11-(4-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14ClN3O3/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23) |
InChI 键 |
ANJNZOQKZSETBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















